6-Bromo-3-cyclopropyl-1H-indazole
Overview
Description
6-Bromo-3-cyclopropyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and a cyclopropyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
6-Bromo-3-cyclopropyl-1H-indazole is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets by hindering their viability . Among the synthesized compounds, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .
Biochemical Pathways
The affected pathways involve the inhibition of proangiogenic cytokines associated with tumor development . For instance, one of the compounds was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF, whereas another showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition .
Pharmacokinetics
The compound’s impact on bioavailability can be inferred from its ability to inhibit the viability of specific cancer cell lines .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell viability and the suppression of proangiogenic cytokines . This leads to anticancer, antiangiogenic, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities
Cellular Effects
Some indazole derivatives have been shown to hinder the viability of human cancer cell lines
Molecular Mechanism
Some indazole derivatives have been shown to inhibit proangiogenic cytokines associated with tumor development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic schemes that ensure high yield and purity. These methods often utilize metal-catalyzed reactions due to their efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyclopropyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anticancer, antiangiogenic, and antioxidant agent.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole: Similar in structure but with a cyclopentyl group instead of a cyclopropyl group.
6-Bromo-3-iodo-1H-indazole: Contains an iodine atom at the 3rd position instead of a cyclopropyl group.
Uniqueness
6-Bromo-3-cyclopropyl-1H-indazole is unique due to the presence of both a bromine atom and a cyclopropyl group, which impart distinct chemical and biological properties. Its ability to inhibit specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-3-cyclopropyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAEYFKLBCBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CC(=CC3=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716640 | |
Record name | 6-Bromo-3-cyclopropyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-90-6 | |
Record name | 6-Bromo-3-cyclopropyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-cyclopropyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3-cyclopropyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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